3-(Furan-2-yl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
3-(furan-2-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMODTDOWULALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290376 | |
| Record name | 3-(furan-2-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6969-36-4 | |
| Record name | NSC68346 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(furan-2-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Furan 2 Yl 2 Methylpropanoic Acid and Its Structural Analogues
Precursor Synthesis Strategies
The creation of suitable precursors is a foundational step in the synthesis of 3-(furan-2-yl)propanoic acid derivatives. Key strategies involve leveraging the reactivity of furan-2-carbaldehydes and engaging in condensation reactions with malonic acid and its related compounds.
Synthesis from Furan-2-carbaldehydes
Furan-2-carbaldehydes serve as versatile starting materials for building the carbon skeleton of the target molecules. researchgate.net These aldehydes can undergo various condensation reactions to introduce the necessary functional groups for subsequent transformations. nih.gov The carbonyl group in these compounds is a reactive center that readily participates in reactions to extend the carbon chain, forming the basis for the propanoic acid structure. researchgate.netnih.gov For instance, they can react with compounds containing active methylene (B1212753) groups, setting the stage for the formation of a carbon-carbon double bond that is crucial for later synthetic steps. mdpi.com
Condensation Reactions with Malonic Acid and Derivatives
A prominent method for synthesizing precursors like 3-(furan-2-yl)propenoic acids involves the condensation of furan-2-carbaldehydes with malonic acid. mdpi.com This reaction, often catalyzed by a base such as pyridine (B92270) with piperidine, proceeds by adding the malonic acid to the aldehyde, followed by decarboxylation to yield the α,β-unsaturated carboxylic acid. mdpi.com
In a typical procedure, malonic acid and a substituted furan-2-carbaldehyde are heated in pyridine with a catalytic amount of piperidine. mdpi.com The reaction mixture is then acidified to precipitate the 3-(furan-2-yl)propenoic acid product. mdpi.com This method provides a direct route to the unsaturated analogues, which are key intermediates for further functionalization. mdpi.com
Table 1: Synthesis of 3-(Furan-2-yl)propenoic Acid via Malonic Acid Condensation
| Reactants | Catalyst/Solvent | Conditions | Product | Yield |
|---|
Targeted Synthesis Approaches for 3-(Furan-2-yl)propanoic Acid Derivatives
With the unsaturated precursors in hand, targeted synthesis approaches are employed to arrive at the final saturated propanoic acid derivatives. Hydroarylation of the carbon-carbon double bond is a key strategy, utilizing powerful acid catalysts to facilitate the reaction.
Hydroarylation of Carbon-Carbon Double Bonds
The hydroarylation of the carbon-carbon double bond in 3-(furan-2-yl)propenoic acids and their esters with arenes is an effective method for producing 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comresearchgate.net This reaction essentially adds an aromatic ring across the double bond, simultaneously saturating it to form the propanoic acid backbone. mdpi.com The process is typically achieved under conditions of superelectrophilic activation, using strong Brønsted or Lewis acids. mdpi.comosi.lv
Triflic acid (TfOH), a Brønsted superacid, is a highly effective catalyst for the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives. mdpi.comrsc.orgchimia.ch The reaction proceeds through what is known as superelectrophilic activation. mdpi.com In the presence of TfOH, the starting furan (B31954) derivative becomes O,C-diprotonated, forming a highly reactive electrophilic species. mdpi.com This dicationic intermediate then reacts with an arene, such as benzene (B151609), to yield the final 3-aryl-3-(furan-2-yl)propanoic acid product. mdpi.com
A general procedure involves stirring the 3-(furan-2-yl)propenoic acid derivative and the arene in a solvent like dichloromethane (B109758) at 0 °C, followed by the addition of triflic acid. mdpi.com After the reaction is complete, the mixture is poured into water and the product is extracted. mdpi.com
Lewis acids such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) also effectively catalyze the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives with arenes. mdpi.comosi.lv Similar to Brønsted superacids, Lewis acids activate the substrate, facilitating the electrophilic attack of the arene on the carbon-carbon double bond. mdpi.com
The reaction is typically carried out by adding the furan derivative to a suspension of the Lewis acid (e.g., AlCl₃) in the arene, which acts as both the reactant and the solvent. mdpi.com The mixture is stirred at room temperature, and upon completion, it is quenched with water and the product is extracted. mdpi.com Studies have shown that Lewis acid catalysis can, in some cases, provide higher yields compared to Brønsted superacid catalysis for the synthesis of specific analogues like 3-(Furan-2-yl)-3-phenylpropanoic acid. mdpi.com
Table 2: Comparison of Catalysts for the Synthesis of 3-(Furan-2-yl)-3-phenylpropanoic Acid
| Starting Material | Arene | Catalyst | Yield |
|---|---|---|---|
| 3-(Furan-2-yl)propenoic acid | Benzene | Triflic Acid (TfOH) | 33% mdpi.com |
| 3-(Furan-2-yl)propenoic acid | Benzene | Aluminum Bromide (AlBr₃) | 52% mdpi.com |
Derivatization of Parent Furan-2-ylpropenoic Acids
The synthesis of derivatives of 3-(furan-2-yl)propanoic acid can be achieved through the derivatization of parent 3-(furan-2-yl)propenoic acids. A notable method involves the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids and their esters. This reaction can be facilitated by the use of Brønsted superacids such as triflic acid (TfOH) or Lewis acids like aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃).
In these reactions, arenes are reacted with the furan-2-ylpropenoic acid derivatives. The process is believed to proceed through the formation of O,C-diprotonated forms of the starting furan acids or esters, which act as reactive electrophilic species. For instance, the reaction of 3-(furan-2-yl)propenoic acid with benzene in the presence of TfOH or AlCl₃ yields 3-phenyl-3-(furan-2-yl)propanoic acid. While this demonstrates the derivatization at the 3-position, the synthesis of 3-(furan-2-yl)-2-methylpropanoic acid would conceptually involve a conjugate addition of a methyl group to the corresponding 3-(furan-2-yl)propenoic acid precursor.
A general procedure for the synthesis of the starting 3-(furan-2-yl)propenoic acids involves the condensation of furan-2-carbaldehydes with malonic acid in the presence of pyridine and piperidine. mdpi.comnih.gov
Table 1: Examples of Hydroarylation of 3-(Furan-2-yl)propenoic Acid
| Arene | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Benzene | TfOH | 3-(Furan-2-yl)-3-phenylpropanoic acid | 33 |
| Benzene | AlBr₃ | 3-(Furan-2-yl)-3-phenylpropanoic acid | 52 |
| Benzene | AlCl₃ | 3-(Furan-2-yl)-3-phenylpropanoic acid | 65 |
| o-Xylene | TfOH | 3-(Furan-2-yl)-3-(o-tolyl)propanoic acid | 55-98 |
Asymmetric Synthesis Methodologies
The enantioselective synthesis of furan-containing compounds is of significant interest due to the prevalence of chiral furan and tetrahydrofuran (B95107) moieties in biologically active natural products. Asymmetric hydrogenation is a key strategy to achieve this.
Chiral Catalyst Development (e.g., Iridium Complexes)
Significant progress has been made in the development of chiral catalysts for the asymmetric hydrogenation of furan derivatives. Iridium complexes bearing chiral ligands have proven to be particularly effective. Among these, iridium complexes with chiral P,N ligands, such as pyridine-phosphinite ligands, have demonstrated high efficiency and enantioselectivity. These catalysts are often complementary to the more traditional rhodium- and ruthenium-diphosphine catalysts. The development of these iridium catalysts has broadened the scope of asymmetric hydrogenation to include substrates that were previously challenging.
Enantioselective Hydrogenation Pathways
The enantioselective hydrogenation of substituted furans using chiral iridium catalysts provides a direct pathway to chiral tetrahydrofuran derivatives. For example, the hydrogenation of 2- and 3-substituted furans can yield the corresponding saturated rings with high enantiomeric excess. While the direct asymmetric hydrogenation of a precursor to specifically yield 3-(furan-2-yl)-2-methylpropanoic acid is not extensively detailed, the principles can be applied to analogous substrates. The reaction involves the coordination of the furan ring to the chiral iridium center, followed by the stereoselective addition of hydrogen across the double bonds of the furan ring. The choice of ligand on the iridium catalyst is crucial in determining the enantioselectivity of the product.
Table 2: Enantioselective Hydrogenation of Substituted Furans with Iridium Catalysts
| Substrate | Catalyst System | Product | Conversion (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| 3-Alkyl/Aryl Furan | Iridium-Pyridine-Phosphinite | Chiral Tetrahydrofuran | High | Excellent |
| 2-Alkyl Furan | Iridium-Pyridine-Phosphinite | Chiral Tetrahydrofuran | 80-97 | 65-82 |
| 2-Aryl Benzofuran | Ruthenium-based | Chiral Dihydrobenzofuran | High | High |
Multicomponent Reaction Approaches for Furan-Substituted Acids
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient approach to complex molecules. Several MCRs have been developed for the synthesis of substituted furans.
One such approach involves a palladium-catalyzed three-component condensation of an alkynylbenziodoxole, a carboxylic acid, and an enolizable ketimine. nih.gov This method allows for a modular and flexible synthesis of variously substituted furans at room temperature. While this specific reaction produces highly substituted furan cores, the principles of MCRs can be adapted for the synthesis of furan-substituted carboxylic acids.
Another example is a tandem multicomponent reaction used to prepare furan-2(5H)-one derivatives. researchgate.net Such strategies, which involve the simultaneous formation of multiple bonds and rings in one pot, are highly atom-economical and can simplify synthetic routes to complex structures. The development of MCRs that directly yield furan-substituted propanoic acids or their immediate precursors is an active area of research.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-(Furan-2-yl)-2-methylpropanoic acid |
| 3-(Furan-2-yl)propenoic acid |
| Triflic acid (TfOH) |
| Aluminum chloride (AlCl₃) |
| Aluminum bromide (AlBr₃) |
| 3-Phenyl-3-(furan-2-yl)propanoic acid |
| Furan-2-carbaldehyde |
| Malonic acid |
| Pyridine |
| Piperidine |
| Benzene |
| 3-(Furan-2-yl)-3-(o-tolyl)propanoic acid |
| 3-(Furan-2-yl)-3-(mesityl)propanoic acid |
| Iridium |
| Rhodium |
| Ruthenium |
| Alkynylbenziodoxole |
| Ketimine |
Chemical Reactivity and Mechanistic Investigations of 3 Furan 2 Yl 2 Methylpropanoic Acid
Mechanistic Pathways of Reactions Involving the Furan (B31954) Ring System
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. Its unique electronic structure confers a high degree of reactivity, particularly towards electrophiles. numberanalytics.comnumberanalytics.com
The furan ring is considered a π-rich heterocycle due to the participation of the oxygen atom's lone pair electrons in the aromatic system. chemicalbook.com This donation of electron density makes the ring significantly more nucleophilic and thus more reactive towards electrophilic substitution than benzene (B151609)—by a factor of approximately 6 x 10¹¹. chemicalbook.com The computed resonance energy of furan is around 18 kcal/mol, which is lower than that of benzene or thiophene, indicating a less stable aromatic system. chemicalbook.com This lower aromaticity contributes to its high reactivity and its ability to also behave as a diene in cycloaddition reactions. numberanalytics.comnumberanalytics.com
Electrophilic attack on the furan ring preferentially occurs at the α-positions (C2 and C5), which are adjacent to the oxygen atom. numberanalytics.compearson.com This preference is explained by the stability of the carbocation intermediate, known as a sigma complex or arenium ion, that is formed during the reaction. chemicalbook.compearson.com Attack at the C2 position allows the positive charge to be delocalized over three resonance structures, including a stable structure where the charge is accommodated by the oxygen atom. chemicalbook.com In contrast, attack at the C3 (β) position results in a less stable intermediate with only two possible resonance structures. chemicalbook.com For 3-(Furan-2-yl)-2-methylpropanoic acid, the C2 position is already substituted, making the C5 position the most probable site for electrophilic attack.
| Feature | Furan | Benzene |
| Relative Reactivity | Highly reactive towards electrophiles. numberanalytics.comchemicalbook.compearson.com | Less reactive towards electrophiles. chemicalbook.com |
| Activating Group | Oxygen atom donates electron density. numberanalytics.com | No inherent activating group. |
| Preferred Position | C2 and C5 (α-positions). chemicalbook.compearson.com | All positions are equivalent. |
| Reaction Conditions | Reacts under mild conditions. pearson.compearson.com | Requires strong reagents and harsh conditions. |
In the presence of acids, the furan ring can be protonated, which is often the initial, rate-limiting step in acid-catalyzed reactions. acs.orgresearchgate.net Theoretical and experimental studies show that protonation is most favorable at the Cα position (C2 or C5), leading to the formation of a carbocation and disruption of the aromatic system. acs.orgresearchgate.net This initial protonation makes the molecule susceptible to further reactions, including polymerization or ring-opening. pharmaguideline.com
In strongly acidic or superacidic media, more complex protonation states can exist. Studies on the related compound, 3-(furan-2-yl)propenoic acid, in triflic acid (TfOH) have shown the formation of O,C-diprotonated species. nih.gov These highly reactive intermediates, where both the carboxylic acid's carbonyl oxygen and a ring carbon are protonated, act as powerful "superelectrophiles". nih.govmdpi.com It is plausible that 3-(Furan-2-yl)-2-methylpropanoic acid could form similar diprotonated species under such conditions, significantly enhancing its electrophilicity.
Beyond protonation, other reactive intermediates can be generated through metabolic or oxidative processes. The oxidation of the furan ring, for example by cytochrome P450 enzymes, can produce highly electrophilic intermediates such as epoxides or cis-2-butene-1,4-dial (cis-enedione). nih.govnih.gov These intermediates can react with various cellular nucleophiles. nih.gov
The furan ring's relatively low aromatic stability makes it susceptible to irreversible ring-opening, particularly under acidic conditions. researchgate.netpharmaguideline.comiust.ac.ir The mechanistic pathway for this process begins with the protonation of an α-carbon, as described above. acs.org This is followed by the nucleophilic attack of a solvent molecule, such as water, on the carbocation. acs.org The resulting intermediate, a dihydrofuranol, can then be protonated on the ring oxygen, which facilitates the cleavage of a C-O bond to yield an open-chain 1,4-dicarbonyl compound. acs.orgresearchgate.netiust.ac.ir This sensitivity to acid-catalyzed ring opening necessitates careful pH control during reactions and workups involving furan-containing carboxylic acids. researchgate.net
Conversely, in the case of electrophilic aromatic substitution, the final step is rearomatization. After the electrophile has added to the ring to form the sigma complex, a proton is eliminated from the same carbon, restoring the stable aromatic π-system and yielding the substituted furan product. numberanalytics.com
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group of 3-(Furan-2-yl)-2-methylpropanoic acid undergoes reactions typical of this functional group, primarily condensation with nucleophiles to form esters and amides. The stability of the furan ring must be considered when selecting reaction conditions.
Esterification of the carboxylic acid can be achieved through several methods. While standard Fischer esterification using a strong acid catalyst is a common approach, the acid sensitivity of the furan ring requires the use of mild conditions to prevent ring-opening. researchgate.net
Alternative methods that avoid strongly acidic environments are often preferred for furan-containing substrates.
Carbon Dioxide-Assisted Esterification : A method has been developed for the esterification of 2,5-furandicarboxylic acid (FDCA) using an alcohol in a CO₂-predominant atmosphere. google.comgoogle.com Under specific temperature and pressure conditions, the CO₂ acts as a self-generating in situ acid catalyst. google.com
TMSCl-Mediated Esterification : The use of trimethylsilyl (B98337) chloride (TMSCl) in an alcohol like methanol (B129727) provides a mild route to convert furan carboxylic acids to their corresponding methyl esters. researchgate.net
Alkylative Esterification : Reaction with an alkylating agent, such as dimethyl sulfate, in the presence of a base like sodium hydroxide, can effectively form the ester. mdpi.com
| Method | Reagents | Conditions | Notes |
| CO₂-Assisted | Alcohol, CO₂ | High temperature and pressure (e.g., 180°C, 400-1600 psig). google.com | Avoids the use of external strong acids. google.com |
| TMSCl-Mediated | Alcohol, Trimethylsilyl chloride (TMSCl) | Refluxing alcohol. researchgate.net | Mild conditions suitable for acid-sensitive rings. |
| Alkylative | Alcohol, Base (e.g., NaOH), Alkylating agent (e.g., Dimethyl sulfate) | Moderate temperature (e.g., 60°C). mdpi.com | Effective for forming esters under basic/neutral conditions. |
| Fischer-Nernst | Alcohol, Acid catalyst (e.g., H₂SO₄) | Varies | Requires careful control of pH and temperature to avoid furan ring opening. researchgate.net |
The conversion of the carboxylic acid to an amide requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. bachem.com This is a cornerstone of peptide synthesis, and numerous strategies have been developed that are compatible with sensitive functional groups like the furan ring. ugent.be
The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to convert the carboxylic acid into a more reactive intermediate, such as an active ester or acylphosphonium salt. bachem.comsigmaaldrich.com
Carbodiimide Reagents : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions. bachem.comuni-kiel.de
Onium Salt Reagents : Phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient coupling reagents that promote rapid amide bond formation with minimal side reactions. bachem.comsigmaaldrich.com The successful incorporation of the furan-containing amino acid 3-(2-furyl)alanine into peptides using HBTU demonstrates the compatibility of the furan moiety with standard solid-phase peptide synthesis (SPPS) conditions. ugent.be
Other Activating Agents : Simpler reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can also be used to activate the carboxylic acid, which then reacts with an amine to form the amide. nih.govresearchgate.net Metal-based mediators, such as TiCl₄, have also been shown to facilitate the direct condensation of carboxylic acids and amines. nih.gov
| Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate, which is then attacked by the amine. bachem.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms an activated phosphonium ester. sigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms an activated aminium/uronium ester (e.g., OBt or OAt ester). sigmaaldrich.com |
| Imidazolium-based | CDI | Forms a reactive acylimidazolide intermediate. nih.gov |
| Metal-based | TiCl₄, ZrCl₄ | Mediates direct condensation, possibly via a metal-carboxylate adduct. nih.gov |
Decarboxylation Reactions and Radical Pathways
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2). wikipedia.org The ease of decarboxylation for a carboxylic acid is highly dependent on the stability of the carbanion intermediate that forms upon losing CO2. wikipedia.org For simple alkyl carboxylic acids, this process typically requires very high temperatures. studysmart.ai However, the presence of an electron-withdrawing group at the β-position to the carboxyl group can significantly facilitate decarboxylation, often under milder heating conditions, through a cyclic transition state. studysmart.aiorganicchemistrytutor.com
In the case of 3-(Furan-2-yl)-2-methylpropanoic acid, the furan ring is not in a position to directly facilitate the common β-keto acid style of decarboxylation. Therefore, its thermal decarboxylation would likely require strenuous conditions, similar to other simple carboxylic acids.
Radical Pathways:
Decarboxylation can also proceed through radical mechanisms, often initiated by photolysis, electrolysis (like the Kolbe electrolysis), or the use of specific reagents that generate radical intermediates. wikipedia.orgrsc.org Famous examples include the Barton decarboxylation and the Hunsdiecker reaction, which convert carboxylic acids into alkyl radicals via derivatives like thiohydroxamate esters or silver salts, respectively. libretexts.orglibretexts.orgthieme-connect.com
A hypothetical radical decarboxylation of 3-(Furan-2-yl)-2-methylpropanoic acid would involve the formation of a 2-(furan-2-yl)-1-methylethyl radical. This process would typically be initiated by a single-electron transfer (SET) from a photocatalyst or an electrode. rsc.orgnih.gov The resulting carboxyl radical is unstable and rapidly extrudes CO2 to form the alkyl radical. rsc.org This radical could then participate in various subsequent reactions, such as hydrogen atom abstraction to form 2-(2-propyl)furan or addition to an alkene. rsc.orglibretexts.org
While plausible, no specific studies documenting the radical decarboxylation of 3-(Furan-2-yl)-2-methylpropanoic acid have been reported. The efficiency and outcome of such a reaction would depend on the specific conditions and reagents used.
| Reaction Type | General Conditions | Plausible Intermediate for 3-(Furan-2-yl)-2-methylpropanoic acid | Potential Product |
| Thermal Decarboxylation | High Temperatures | Carbanion (unlikely to be stable) | 2-(2-propyl)furan + CO2 |
| Barton Decarboxylation | Formation of thiohydroxamate ester, radical initiator (e.g., AIBN), H-donor | 2-(furan-2-yl)-1-methylethyl radical | 2-(2-propyl)furan |
| Kolbe Electrolysis | Electrolysis of the carboxylate salt | 2-(furan-2-yl)-1-methylethyl radical | Dimer: 2,5-di(furan-2-yl)-3,4-dimethylhexane |
Stereochemical Outcomes and Diastereoselectivity in Reactions
The stereochemistry of 3-(Furan-2-yl)-2-methylpropanoic acid is centered on the chiral carbon at the C2 position, which bears a methyl group, a hydrogen, a carboxyl group, and a furan-2-ylmethyl group. Any reaction involving this chiral center or the creation of a new stereocenter nearby would have significant stereochemical implications.
Reactions at the Chiral Center:
If a reaction directly targets the chiral C2 center, such as a substitution reaction where the carboxyl group (or a derivative) acts as a leaving group, the stereochemical outcome depends on the mechanism. lumenlearning.com
An SN2-type reaction would proceed with inversion of configuration. lumenlearning.comutexas.edu
An SN1-type reaction , proceeding through a planar carbocation intermediate, would lead to racemization, producing a mixture of both enantiomers. lumenlearning.com
Given the lack of specific examples for this compound, predicting the outcome is speculative.
Diastereoselectivity in Reactions:
Diastereoselectivity becomes relevant when a reaction creates a new stereocenter in a molecule that already contains one. For instance, if the furan ring or the carboxyl group of 3-(Furan-2-yl)-2-methylpropanoic acid were to undergo an addition reaction, the existing stereocenter at C2 could influence the stereochemical outcome at the newly formed stereocenter, leading to a preferential formation of one diastereomer over another.
The furan ring itself can participate as a diene in Diels-Alder reactions. researchgate.netnumberanalytics.com The stereoselectivity of such reactions is often influenced by steric hindrance and electronic effects of the substituents on the furan ring. nih.govacs.orgacs.org In a hypothetical Diels-Alder reaction involving the furan moiety of 3-(Furan-2-yl)-2-methylpropanoic acid, the chiral side chain at the 2-position could direct the incoming dienophile to one face of the furan ring, resulting in diastereoselectivity. However, the flexibility of the ethyl linkage between the stereocenter and the ring might reduce the extent of this stereochemical control.
Detailed studies on the diastereoselectivity of reactions for this specific molecule are not available in the literature. Research on similar systems, such as the biosynthesis of 2-methylisoborneol, highlights the importance of substrate conformation in determining the stereochemical course of reactions. d-nb.inforesearchgate.net
| Factor | Influence on Stereochemical Outcome |
| Reaction Mechanism | SN1 mechanisms at the chiral center tend toward racemization; SN2 mechanisms lead to inversion. lumenlearning.com |
| Steric Hindrance | The existing chiral center can sterically block one face of the molecule, directing incoming reagents to the opposite face. |
| Conformational Effects | The preferred conformation of the molecule can influence which face is more accessible for a reaction, affecting diastereoselectivity. |
| Catalyst/Reagent Control | Chiral catalysts or reagents can override the influence of the existing stereocenter to favor a specific stereoisomer. |
Lack of Specific Computational Data for 3-(Furan-2-yl)-2-methylpropanoic Acid
Following a comprehensive search for computational and theoretical studies on "3-(Furan-2-yl)-2-methylpropanoic acid," it has been determined that there is a lack of specific, publicly available research data to fulfill the requirements of the requested article. The search did not yield dedicated studies detailing Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations for this particular compound.
While research exists for structurally similar molecules, such as 3-(furan-2-yl)propenoic acid and other furan derivatives, this information cannot be accurately extrapolated to 3-(Furan-2-yl)-2-methylpropanoic acid. The presence of a methyl group and the nature of the propanoic acid chain significantly alter the molecule's electronic and structural properties, making data from related but distinct compounds unsuitable for a scientifically accurate analysis.
Consequently, the specific, detailed research findings required to populate the outlined sections—including geometry optimization, frontier molecular orbital analysis, charge distribution, protonation energetics, and molecular dynamics simulations—are not available in the current body of scientific literature found. Therefore, it is not possible to construct the requested article while adhering to the strict requirements for scientific accuracy and focus on the specified compound.
Computational and Theoretical Studies of 3 Furan 2 Yl 2 Methylpropanoic Acid
Mechanistic Predictions and Transition State Elucidation
Computational and theoretical chemistry provide powerful tools for understanding the intricate pathways of chemical reactions involving 3-(Furan-2-yl)-2-methylpropanoic acid and related furan (B31954) derivatives. These methods allow for the prediction of reaction mechanisms and the detailed characterization of fleeting transition states that are often impossible to observe experimentally. acs.orgwikipedia.org
Mechanistic Predictions in Acid-Catalyzed Reactions
One area of significant computational investigation is the mechanism of acid-catalyzed reactions of furan-containing propanoic acids. For instance, in the synthesis of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives through hydroarylation, Density Functional Theory (DFT) calculations have been instrumental in proposing a plausible reaction mechanism. mdpi.com
The reaction, which occurs in the presence of a Brønsted superacid like triflic acid (TfOH), is believed to proceed through a "superelectrophilic activation" pathway. The proposed mechanism involves the following key steps: mdpi.com
Initial Protonation: The reaction begins with the protonation of the carboxylic acid's carbonyl oxygen, forming an O-protonated species.
Formation of Dicationic Intermediates: A subsequent protonation occurs, leading to the formation of O,C-diprotonated forms. These resulting dications are identified as the key reactive electrophilic intermediates in the transformation. mdpi.com
Computational models have been used to estimate the electrophilic properties of these proposed intermediates. By calculating parameters such as the global electrophilicity index (ω) and analyzing the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most reactive sites on a molecule. mdpi.com For the dicationic intermediates generated from 3-(furan-2-yl)propenoic acid derivatives, calculations show a significant contribution from the C³ carbon to the LUMO, identifying it as the likely center for nucleophilic attack by an arene. mdpi.com
| Intermediate Species | Global Electrophilicity Index (ω) in eV | Charge on C³ (e) | Contribution of C³ to LUMO (%) |
|---|---|---|---|
| Dication from 3-(furan-2-yl)propenoic acid | 5.2 | +0.02 | ~30 |
| Dication from methyl 3-(furan-2-yl)propenoate | 5.3 | +0.02 | ~27 |
Data sourced from DFT calculations on related furan propenoic acid derivatives. mdpi.com
Transition State Elucidation
Beyond predicting stable intermediates, computational chemistry is crucial for elucidating the structure and energetics of transition states (TS), which represent the highest energy point along a reaction coordinate. wikipedia.org While specific transition state calculations for reactions of 3-(Furan-2-yl)-2-methylpropanoic acid are not detailed in the available literature, studies on analogous furan systems, particularly in Diels-Alder reactions, provide a clear framework for this type of analysis.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic chemistry where furan can act as the diene. acs.org These reactions often yield multiple stereoisomers (e.g., endo and exo products), and the final product ratio is determined by the relative energy barriers of the corresponding transition states. acs.org
Theoretical computations can accurately model these transition states, allowing for the determination of their relative energies. acs.org For example, in the Diels-Alder reaction between a diene and a dienophile, calculations can predict whether the endo or exo transition state is lower in energy, thus predicting the major product. This has been shown in reactions where the calculated energy difference between TS-exo and TS-endo corresponds well with the experimentally observed product ratios. acs.org
Computational studies have also revealed the importance of pre-reactive intermediates, where reactants are held together by noncovalent interactions like π–π stacking, which can influence the subsequent transition state and, therefore, the reaction's stereoselectivity. acs.org
| Transition State | Description | Relative Energy (kJ/mol) | Predicted Outcome |
|---|---|---|---|
| TS-endo | Leads to the endo product | 0.0 (Reference) | Major Product |
| TS-exo | Leads to the exo product | +7.11 | Minor Product |
This table presents conceptual data based on findings for the Diels-Alder reaction between cyclohexa-1,2-diene (B81774) and furan to illustrate the principles of transition state analysis. acs.org
Advanced Analytical and Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Analysis
No specific experimental data for 3-(Furan-2-yl)-2-methylpropanoic acid is publicly available.
¹³C NMR Spectroscopic Analysis
No specific experimental data for 3-(Furan-2-yl)-2-methylpropanoic acid is publicly available.
2D NMR Techniques (e.g., COSY, HMQC, HMBC)
No specific experimental data for 3-(Furan-2-yl)-2-methylpropanoic acid is publicly available.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
No specific experimental data for 3-(Furan-2-yl)-2-methylpropanoic acid is publicly available.
Raman Spectroscopy
No specific experimental data for 3-(Furan-2-yl)-2-methylpropanoic acid is publicly available.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry and electrospray ionization are particularly powerful for the analysis of furan (B31954) derivatives.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula with high confidence. This technique is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. In the analysis of furan derivatives, HRMS is often coupled with techniques like Electrospray Ionization (ESI) and Time-of-Flight (TOF) analyzers. nih.gov
For instance, in the characterization of related furan-containing propanoic acid derivatives, HRMS has been used to confirm the identity of synthesized compounds. The high mass accuracy allows for the unambiguous confirmation of the expected molecular formula by comparing the experimentally measured mass with the theoretically calculated mass. mdpi.com For example, the HRMS analysis of 3-[5-(2-Carboxyethenyl)furan-2-yl]propenoic acid yielded an [M+H] ion at m/z 209.0447, which corresponds closely to the calculated value of 209.0445 for the formula C10H9O5. mdpi.com This level of precision is essential for verifying the successful synthesis of the target molecule and for identifying unknown byproducts. The ability of modern instruments to achieve mass resolutions that can distinguish between nominally isobaric pairs, such as those differing by O vs. CH4 or C2 vs. H8O, is crucial for analyzing complex samples containing multiple furan derivatives. nih.gov
| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| 3-[5-(2-Carboxyethenyl)furan-2-yl]propenoic acid | C10H8O5 | [M+H] | 209.0445 | 209.0447 | mdpi.com |
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like carboxylic acids, transferring them from solution into the gas phase as intact ions with minimal fragmentation. uliege.be It is frequently used for the analysis of furan fatty acids and their derivatives. nih.gov ESI can be operated in both positive and negative ion modes, providing flexibility in the analysis of different analytes.
In positive ESI mode (ESI+), molecules like 3-(Furan-2-yl)-2-methylpropanoic acid can be detected as protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+, [M+NH4]+). nih.gov This mode is often used for screening reaction products and intermediates. mdpi.com In negative ESI mode (ESI-), carboxylic acids readily deprotonate to form [M-H]- ions, which often provides high sensitivity and a clean mass spectrum. nih.gov
The coupling of ESI with tandem mass spectrometry (MS/MS) allows for structural elucidation through controlled fragmentation of a selected parent ion. familiasga.com This technique can provide diagnostic fragment ions that are characteristic of the furan ring and the propanoic acid side chain, further confirming the compound's identity. nih.govnih.gov The sensitivity of ESI-MS is notably high, often surpassing that of other methods like GC-MS, making it ideal for detecting trace amounts of furan derivatives in complex matrices. nih.gov
| Parameter | Typical Value/Setting | Reference |
|---|---|---|
| Ionization Mode | Positive (ESI+) or Negative (ESI-) | nih.gov |
| Capillary Voltage | ~3-5.5 kV | mdpi.com |
| Nebulizing Gas (N2) Flow | ~3 L/min | nih.gov |
| Drying Gas (N2) Flow | ~15 L/min | nih.gov |
| Source Temperature | ~250-400 °C | mdpi.comnih.gov |
Chromatographic Separation and Detection Methodologies
Chromatographic methods are essential for separating 3-(Furan-2-yl)-2-methylpropanoic acid from impurities, starting materials, and byproducts, as well as for resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like 3-(Furan-2-yl)-2-methylpropanoic acid. nih.govresearchgate.netnih.gov Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed to separate the target compound from process-related impurities. pensoft.net The method's effectiveness relies on the differential partitioning of the analyte and impurities between the stationary and mobile phases. pensoft.net Method validation according to established guidelines ensures accuracy, precision, and linearity for quantitative purity analysis. nih.gov
As 3-(Furan-2-yl)-2-methylpropanoic acid contains a stereogenic center at the second carbon of the propanoic acid chain, it exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is critical, and this is achieved using chiral HPLC. mdpi.com This technique involves two main strategies:
Chiral Stationary Phases (CSPs): The most common approach involves using a column where a chiral selector is immobilized on the stationary phase support. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral acids. nih.govresearchgate.netmdpi.com The enantiomers interact differently with the chiral selector, leading to different retention times and enabling their separation and quantification.
Chiral Derivatizing Agents: An alternative method involves reacting the racemic acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. mdpi.comnih.gov
The choice of mobile phase, often a mixture of a nonpolar solvent like heptane (B126788) or hexane (B92381) and a polar alcohol modifier (e.g., ethanol, 2-propanol), is crucial for achieving optimal separation on a CSP. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While direct analysis of carboxylic acids like 3-(Furan-2-yl)-2-methylpropanoic acid by GC-MS can be challenging due to their low volatility and potential for thermal degradation, it is highly effective for analyzing related, more volatile furan derivatives or after a derivatization step. nih.gov
For GC-MS analysis, carboxylic acids are typically converted into more volatile esters (e.g., methyl esters) prior to injection. nih.gov This derivatization step is crucial as acidic catalysts used in the process must be carefully chosen to avoid degradation of the furan ring. nih.gov The separation of various furan derivatives is commonly achieved on capillary columns with a nonpolar or mid-polar stationary phase, such as HP-5MS. mdpi.comresearchgate.net Following separation by the GC column, the compounds are ionized (typically by electron ionization, EI), fragmented, and detected by the mass spectrometer. The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that allows for positive identification of the compound. mdpi.com GC-MS is particularly useful for separating isomers, such as 2-methylfuran (B129897) and 3-methylfuran, which might be difficult to resolve by other methods. mdpi.com
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
|---|---|---|---|
| 3-(Furan-2-yl)propenoic acid | 138 [M]+ | 121, 110, 92, 81, 65 | mdpi.com |
| Methyl 3-(furan-2-yl)propenoate | 152 [M]+ | 121, 65, 53 | mdpi.com |
Applications of 3 Furan 2 Yl 2 Methylpropanoic Acid in Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are essential intermediates in the synthesis of natural products and pharmaceuticals. Because most biological targets, such as enzymes and receptors, are inherently chiral, the stereochemistry of a drug molecule is critical to its efficacy and safety. Chiral carboxylic acids represent an important class of these building blocks.
3-(Furan-2-yl)-2-methylpropanoic acid possesses a stereocenter at the second carbon of the propanoic acid chain (C2), the position of the methyl group. This makes it a chiral carboxylic acid, and its enantiomerically pure forms are highly valuable for asymmetric synthesis. The use of such chiral building blocks allows chemists to construct complex target molecules with precise three-dimensional arrangements, avoiding the need for difficult chiral separations later in the synthetic sequence. The furan (B31954) moiety itself is a versatile heterocyclic scaffold that can be incorporated into larger, more complex molecular systems. numberanalytics.com
Table 1: Key Structural Features of 3-(Furan-2-yl)-2-methylpropanoic acid as a Chiral Building Block
| Feature | Description | Synthetic Advantage |
|---|---|---|
| Chiral Center | The C2 carbon atom is bonded to four different groups (H, CH₃, COOH, furan-2-yl-methyl). | Enables the synthesis of single-enantiomer drugs and other biologically active molecules. |
| Carboxylic Acid Group | A reactive functional group that can be readily converted into esters, amides, or other derivatives. | Provides a handle for extending the molecular chain or introducing new functionalities. |
| Furan Ring | An aromatic heterocycle that can participate in various organic reactions. | Acts as a stable core structure and a precursor for further chemical transformations. |
Utilization in the Construction of Diverse Heterocyclic Systems
The furan ring and the propanoic acid chain in 3-(Furan-2-yl)-2-methylpropanoic acid provide multiple avenues for constructing more elaborate molecular systems. While the parent compound is a heterocycle itself, its derivatives are key intermediates in synthesizing more complex structures. A notable application involves the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through hydroarylation. nih.govmdpi.com
In this type of reaction, a related precursor, 3-(furan-2-yl)propenoic acid, undergoes reaction with various arenes (aromatic compounds) in the presence of a strong Brønsted superacid like triflic acid (TfOH). nih.govmdpi.comresearchgate.net This process adds an aryl group to the carbon chain, creating a new, more complex molecular framework based on the original furan structure. nih.govmdpi.com This method demonstrates how the furan-propanoic acid backbone can be used to generate a library of diverse compounds with different aromatic substitutions, which is a crucial step in medicinal chemistry and materials science.
Table 2: Examples of Hydroarylation Reactions to Construct Aryl-Substituted Furan Derivatives
| Furan Precursor | Arene Reactant | Catalyst | Resulting Product Structure |
|---|---|---|---|
| 3-(Furan-2-yl)propenoic acid | Benzene (B151609) | AlCl₃ / TfOH | 3-Phenyl-3-(furan-2-yl)propanoic acid |
| 3-(Furan-2-yl)propenoic acid | Toluene | TfOH | 3-(p-tolyl)-3-(furan-2-yl)propanoic acid |
| 3-(Furan-2-yl)propenoic acid | Anisole | TfOH | 3-(4-methoxyphenyl)-3-(furan-2-yl)propanoic acid |
This table is based on synthetic methodologies applied to closely related furan-propenoic acid structures as described in the cited literature. nih.govmdpi.comresearchgate.net
Precursor in the Development of Fine Chemicals
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and food additives. Furan and its derivatives are considered important "platform chemicals" derived from biomass that serve as starting materials for a wide range of fine chemicals. nih.govmdpi.com
Derivatives of 3-(Furan-2-yl)-2-methylpropanoic acid have shown significant potential as precursors to biologically active compounds. Specifically, the 3-aryl-3-(furan-2-yl)propanoic acids synthesized via the methods described above have been investigated for their antimicrobial properties. nih.govmdpi.com Research has demonstrated that these compounds exhibit notable activity against various microorganisms, including yeast-like fungi and bacteria. nih.govmdpi.comutripoli.edu.ly This positions 3-(Furan-2-yl)-2-methylpropanoic acid and its close analogues as valuable starting points for the development of new antimicrobial agents. utripoli.edu.ly
Table 3: Reported Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
| Organism | Type | Activity |
|---|---|---|
| Candida albicans | Yeast-like Fungus | Good antimicrobial activity at 64 µg/mL. nih.govmdpi.comresearchgate.net |
| Escherichia coli | Gram-negative Bacteria | Growth suppression observed. nih.govmdpi.comutripoli.edu.ly |
The ability to synthesize these biologically active fine chemicals underscores the importance of 3-(Furan-2-yl)-2-methylpropanoic acid as a foundational molecule in synthetic chemistry.
Table of Mentioned Compounds
| Compound Name |
|---|
| 3-(Furan-2-yl)-2-methylpropanoic acid |
| 3-(Furan-2-yl)propenoic acid |
| 3-Aryl-3-(furan-2-yl)propanoic acid |
| Triflic acid (TfOH) |
| Benzene |
| Toluene |
| Anisole |
| Naphthalene |
| 3-Phenyl-3-(furan-2-yl)propanoic acid |
| 3-(p-tolyl)-3-(furan-2-yl)propanoic acid |
| 3-(4-methoxyphenyl)-3-(furan-2-yl)propanoic acid |
| Methyl 3-(furan-2-yl)propenoate |
Emerging Research Directions and Future Perspectives
Development of Novel Stereoselective Synthesis Routes
The presence of a chiral center at the second carbon of 3-(Furan-2-yl)-2-methylpropanoic acid makes the development of stereoselective synthesis routes a significant research objective. The biological activity of chiral molecules is often dependent on their specific stereochemistry; thus, methods that can selectively produce one enantiomer over the other are of high value.
Future research is expected to focus on asymmetric catalysis to control the formation of the stereocenter. Methodologies such as formal [3 + 2]-cycloadditions, which have been successfully used for the stereoselective synthesis of related 3-alkyl-2-aryltetrahydrofuran-4-ols, could be adapted for this purpose. nih.gov These reactions often employ Lewis acids to mediate the formation of the furan (B31954) ring system with high stereocontrol. nih.gov The development of chiral catalysts, whether metal-based or organocatalytic, that can direct the addition to a prochiral precursor will be crucial for accessing enantiomerically pure forms of 3-(Furan-2-yl)-2-methylpropanoic acid.
Exploration of Bio-based Synthetic Pathways from Furfural (B47365) and HMF
The transition toward sustainable chemical manufacturing has positioned biomass-derived platform chemicals like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) as critical starting materials. mdpi.comresearchgate.netmdpi.com These compounds are readily obtained from the dehydration of pentose (B10789219) and hexose (B10828440) sugars found in lignocellulosic biomass. frontiersin.orgtaylorfrancis.commdpi.com Consequently, a major research thrust is the development of efficient catalytic pathways to convert furfural and HMF into value-added derivatives, including 3-(Furan-2-yl)-2-methylpropanoic acid. mdpi.comosti.govresearchgate.net
One established approach involves the condensation of furan-2-carbaldehydes (like furfural) with compounds such as malonic acid to form 3-(furan-2-yl)propenoic acids. mdpi.comnih.gov Subsequent chemical modifications, such as conjugate addition or reduction, could introduce the methyl group at the second position. Research in this area focuses on optimizing catalysts and reaction conditions to improve yields and selectivity. Acid catalysts, including Brønsted and Lewis acids, are often employed to facilitate these transformations. mdpi.comnih.gov
| Feedstock | Target Platform Chemical | Catalyst Type | Key Advantages | Reference |
|---|---|---|---|---|
| C5 Sugars (e.g., Xylose) | Furfural | Solid Acid Catalysts (e.g., Zeolites, Sulfonated Resins) | High conversion and selectivity, catalyst reusability. | frontiersin.org |
| C6 Sugars (e.g., Fructose, Glucose) | 5-Hydroxymethylfurfural (HMF) | Ionic Liquids (ILs) | Can act as both solvent and catalyst, enhancing reaction rates. | frontiersin.org |
| Cellulose (B213188) | Ethyl Levulinate (EL) and Levulinic Acid (LA) via HMF | 1-(3-propylsulfonic)-3-methylimidazolium chloride | One-pot successive process under mild conditions. | frontiersin.org |
| Hemicellulose | γ-Valerolactone (GVL) via Furfural | Co- and Pt-doped/ZSM-5 | One-pot conversion with increasing yield at higher temperatures. | researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern organic synthesis is increasingly benefiting from the integration of continuous flow chemistry and automated platforms. chimia.ch These technologies offer significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and the potential for rapid optimization and scale-up. researchgate.netmdpi.com
The synthesis of furan derivatives, particularly those involving potentially unstable intermediates or exothermic reactions, is well-suited for flow chemistry. nih.gov For example, the nitration of furfural to produce nitrofurfural, a key step in synthesizing nitrofuran pharmaceuticals, has been successfully and safely demonstrated in a continuous flow setup using in situ generated acetyl nitrate. nih.gov This approach mitigates the risks associated with the unstable nitrating agent. nih.gov Applying a similar strategy to the synthesis of 3-(Furan-2-yl)-2-methylpropanoic acid could enable the use of more reactive reagents and provide higher yields and purity. Automated platforms can further accelerate research by systematically screening various catalysts, reaction times, and temperatures to identify optimal synthetic conditions. chimia.ch
| Parameter | Batch Synthesis | Flow Chemistry | Reference |
|---|---|---|---|
| Safety | Higher risk with large volumes of hazardous materials. | Smaller reaction volumes reduce risk; better control of exotherms. | nih.gov |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. | researchgate.netmdpi.com |
| Scalability | Often requires re-optimization for larger scales. | Scalable by running the system for longer durations ("scaling out"). | researchgate.net |
| Efficiency & Yield | Can be limited by mass and heat transfer issues. | Often provides higher yields and purity due to superior control. | mdpi.com |
| Automation | More complex to automate fully. | Easily integrated with automated pumps, reactors, and analytical tools. | chimia.ch |
Advanced Mechanistic Insights through Operando Spectroscopy
A fundamental understanding of reaction mechanisms is essential for the rational design of improved catalysts and processes. Operando spectroscopy is a powerful analytical technique that allows for the real-time characterization of a catalytic system under actual reaction conditions. mdpi.comresearchgate.net By combining techniques like Fourier-transform infrared (FT-IR), Raman, or X-ray absorption spectroscopy with simultaneous catalytic activity measurements, researchers can directly observe catalyst structure, identify reactive intermediates, and elucidate reaction pathways. mdpi.com
In the context of synthesizing 3-(Furan-2-yl)-2-methylpropanoic acid, operando spectroscopy could provide crucial insights into several key steps. For instance, when using solid acid catalysts to convert furfural, these techniques could monitor the catalyst surface to understand how active sites function and what leads to deactivation. mdpi.comresearchgate.net For catalytic hydrogenation or addition reactions, operando studies can reveal the nature of the adsorbed species on the catalyst surface and clarify the mechanism of bond formation. researchgate.net Such detailed mechanistic knowledge would pave the way for designing more robust, active, and selective catalysts for the synthesis of this and other furan derivatives.
Q & A
Q. What are the recommended synthetic routes for 3-(Furan-2-yl)-2-methylpropanoic acid, and how can purity be optimized?
A common approach involves coupling furan derivatives with methylpropanoic acid precursors. For example, Knoevenagel condensation or Michael addition reactions could be adapted from furan-containing analogs . To optimize purity:
- Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) for separation .
- Recrystallize from ethanol-acetic acid mixtures to remove impurities, as demonstrated for structurally related pyrazolines .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity via NMR (e.g., absence of residual solvent peaks in H NMR) .
Q. How can the structural identity of 3-(Furan-2-yl)-2-methylpropanoic acid be confirmed?
- Spectroscopic Analysis :
- Mass Spectrometry : Use ESI-MS to observe the molecular ion peak at m/z 168.1 (calculated for CHO) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of 3-(Furan-2-yl)-2-methylpropanoic acid?
Density-functional theory (DFT) calculations, such as B3LYP/6-31G(d) , can model:
- Thermochemical stability : Calculate Gibbs free energy of formation to assess synthetic feasibility .
- Reactivity : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Solvent effects : Use COSMO-RS simulations to optimize solubility in polar aprotic solvents (e.g., DMF) .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
Discrepancies may arise from:
- Tautomerism : The furan ring’s conjugation with the carboxylic acid could lead to keto-enol tautomers, altering NMR shifts. Use variable-temperature NMR to identify equilibrium states .
- Impurities : Trace byproducts (e.g., methyl ester derivatives) may overlap with target signals. Employ 2D NMR (e.g., HSQC, COSY) for unambiguous assignment .
- Stereochemical effects : If the methyl group introduces chirality, use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and assign configurations .
Q. How can in vitro assays evaluate the biological activity of this compound?
- Enzyme inhibition : Test against enzymes like cyclooxygenase-2 (COX-2) using fluorescence-based assays (IC determination) .
- Cellular uptake : Radiolabel the compound (e.g., F isotope) and measure accumulation in transporter-overexpressing cell lines via gamma counting .
- Metabolic stability : Incubate with liver microsomes and analyze degradation products via LC-MS/MS .
Method Development & Validation
Q. What chromatographic methods are suitable for quantifying this compound in complex mixtures?
Q. How can synthetic byproducts or impurities be identified and controlled?
- Forced degradation studies : Expose the compound to heat (60°C), acid (0.1 M HCl), and light (UV, 254 nm) to generate degradants.
- High-resolution MS : Identify impurities using Q-TOF instruments (mass error < 2 ppm) .
- Stability-indicating assays : Validate HPLC methods to resolve degradants from the parent compound (resolution > 1.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
